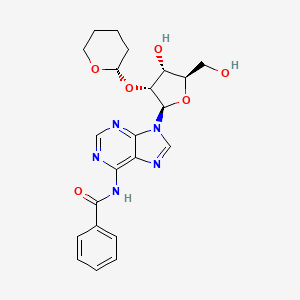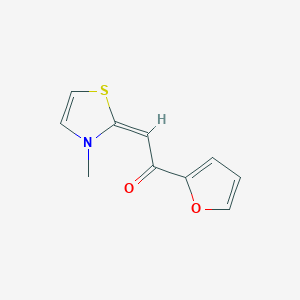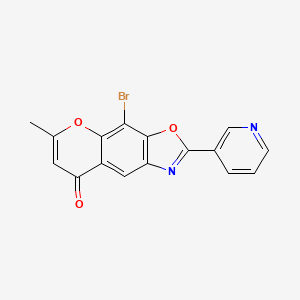
4-Bromo-6-methyl-2-(3-pyridinyl)-8H-chromeno(6,7-d)(1,3)oxazol-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-methyl-2-(pyridin-3-yl)-8H-chromeno[6,7-d]oxazol-8-one is a heterocyclic compound that features a unique combination of bromine, methyl, pyridine, and chromeno-oxazol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-methyl-2-(pyridin-3-yl)-8H-chromeno[6,7-d]oxazol-8-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromeno-oxazol core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-hydroxyacetophenone and an amine derivative.
Pyridine ring incorporation: The pyridine moiety can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a pyridine boronic acid derivative and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-methyl-2-(pyridin-3-yl)-8H-chromeno[6,7-d]oxazol-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-6-methyl-2-(pyridin-3-yl)-8H-chromeno[6,7-d]oxazol-8-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-Bromo-6-methyl-2-(pyridin-3-yl)-8H-chromeno[6,7-d]oxazol-8-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide
- 4-Bromo-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Uniqueness
4-Bromo-6-methyl-2-(pyridin-3-yl)-8H-chromeno[6,7-d]oxazol-8-one stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. Its chromeno-oxazol core is particularly noteworthy for its potential in various scientific applications.
Properties
CAS No. |
72193-13-6 |
|---|---|
Molecular Formula |
C16H9BrN2O3 |
Molecular Weight |
357.16 g/mol |
IUPAC Name |
4-bromo-6-methyl-2-pyridin-3-ylpyrano[3,2-f][1,3]benzoxazol-8-one |
InChI |
InChI=1S/C16H9BrN2O3/c1-8-5-12(20)10-6-11-15(13(17)14(10)21-8)22-16(19-11)9-3-2-4-18-7-9/h2-7H,1H3 |
InChI Key |
VUFLUHDSNKDKFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=CC3=C(C(=C2O1)Br)OC(=N3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


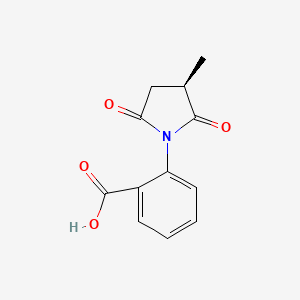
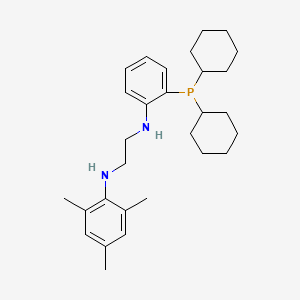
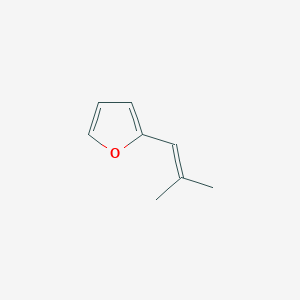
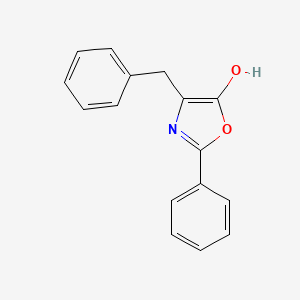
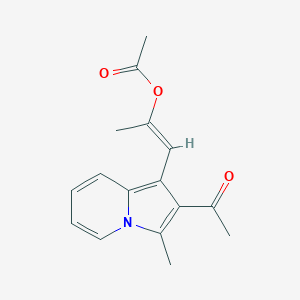
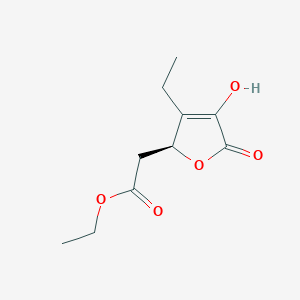

![Benzenesulfonamide, N-[1-(2-furanyl)-3-butenyl]-4-methyl-](/img/structure/B12894512.png)
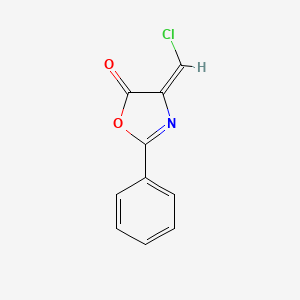
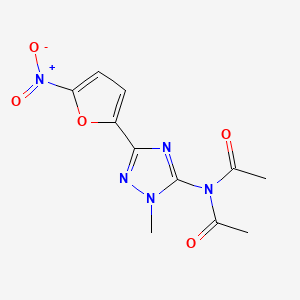
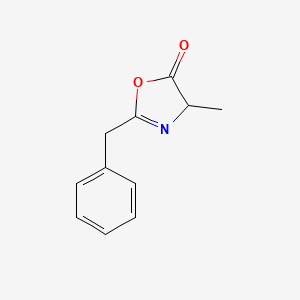
![5-(hydroxymethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12894538.png)
